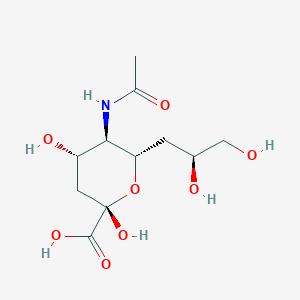

N-Acetyl-7-deoxyneuraminic acid

Description

The exact mass of the compound N-Acetyl-7-deoxyneuraminic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-7-deoxyneuraminic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-7-deoxyneuraminic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

117193-31-4 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S,4S,5R,6S)-5-acetamido-6-[(2S)-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-5(14)12-9-7(16)3-11(19,10(17)18)20-8(9)2-6(15)4-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7-,8-,9+,11-/m0/s1 |

InChI Key |

OJKMRYAMSZNUHX-HQCZOREISA-N |

SMILES |

CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C[C@@H](CO)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |

Synonyms |

N-acetyl-7-deoxyneuraminic acid NA-7-DNMA |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-7-deoxyneuraminic Acid: Structural Architecture and Therapeutic Utility

Topic: N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) is a synthetic structural analog of N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells. By replacing the hydroxyl group at the C7 position with a hydrogen atom, this molecule serves as a critical probe for elucidating the role of the glycerol side chain (C7–C9) in enzyme-substrate recognition.

The C7 hydroxyl is a pivotal hydrogen-bond donor/acceptor in interactions with sialidases (neuraminidases), Siglecs, and viral hemagglutinins. Its removal in Neu7d5Ac alters the rotational freedom of the C7–C8 bond, impacting the global conformation of the exocyclic tail. This guide details the chemical structure, chemo-enzymatic synthesis, and biological implications of Neu7d5Ac, providing a roadmap for its use in glycomimetic drug design.

Chemical Architecture

Molecular Specifications

-

IUPAC Name: 5-Acetamido-3,5,7-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid

-

Chemical Formula:

-

Molecular Weight: 293.27 g/mol

-

Core Scaffold: 2-keto-3-deoxy-nonulsonic acid (KDN) derivative with an acetamido substitution at C5 and deoxygenation at C7.

Structural Topology & Stereochemistry

The defining feature of Neu7d5Ac is the methylene group at position 7 (

-

Ring Conformation: Like the parent Neu5Ac, the pyranose ring of Neu7d5Ac predominantly adopts a

chair conformation in solution.[1] -

Side Chain Dynamics (C7–C9): In native Neu5Ac, the C7–OH group stabilizes specific rotamers via intramolecular hydrogen bonding (often with the C9–OH or the acetamido carbonyl). In Neu7d5Ac, the absence of the C7–OH removes these constraints, increasing the entropic freedom of the side chain. This often results in a shift in the population of gauche(+), gauche(-), and anti conformers about the C6–C7 and C7–C8 bonds.

Figure 1: Structural relationship and functional consequences of converting Neu5Ac to Neu7d5Ac.

Synthesis Protocols

The synthesis of Neu7d5Ac is non-trivial due to the need for regioselective deoxygenation. The most robust pathway employs the Barton-McCombie deoxygenation reaction, targeting the C7 hydroxyl group after careful protection of the C4, C8, and C9 positions.

Synthetic Pathway (Chemical)[2]

-

Starting Material: Methyl ester of N-acetylneuraminic acid (Neu5Ac-OMe).

-

Protection Strategy:

-

Acetonation: React with 2,2-dimethoxypropane to form the 8,9-O-isopropylidene derivative.

-

Acylation: Protect C4-OH (often with an acetyl or benzoyl group).

-

This leaves the C7-OH free due to the steric constraints of the 8,9-acetonide formation.

-

-

Activation (Thiocarbonyl Formation):

-

React the free C7-OH with phenyl chlorothionoformate (

) or thiocarbonyldiimidazole (TCDI) to generate the C7-O-thiocarbonyl intermediate.

-

-

Radical Deoxygenation:

-

Treat with tributyltin hydride (

) and a radical initiator (AIBN) in refluxing toluene. The thiocarbonyl group is excised, leaving a methylene at C7.

-

-

Global Deprotection:

-

Acidic hydrolysis removes the isopropylidene group.

-

Base hydrolysis (saponification) removes the ester protecting groups and the methyl ester.

-

Chemo-Enzymatic Synthesis (Alternative)

An alternative, "greener" approach utilizes N-acetylneuraminic acid aldolase (NanA) in the reverse direction.

-

Substrates: N-Acetyl-4-deoxy-mannosamine (if targeting C4) or specific 4-deoxy precursors. For C7-deoxy, one would require 2,4-dideoxy-4-acetamido-mannose analogs, but the chemical synthesis of the precursor is often as complex as the direct modification of sialic acid. Therefore, the chemical modification of Neu5Ac remains the standard for producing the 7-deoxy congener.

Analytical Characterization

Validating the structure of Neu7d5Ac requires high-resolution NMR to confirm the loss of the C7 carbinol signal and the appearance of methylene protons.

Nuclear Magnetic Resonance (NMR) Data

The following table contrasts the key signals of the parent Neu5Ac with the 7-deoxy derivative (

| Position | Nucleus | Neu5Ac Shift ( | Neu7d5Ac Shift ( | Diagnostic Feature |

| C7 | ~3.50–3.60 (m, 1H) | 1.60–2.10 (m, 2H) | Appearance of diastereotopic methylene protons. | |

| C7 | ~68–70 ppm | ~30–35 ppm | Significant upfield shift due to deoxygenation. | |

| C3 | Unchanged | Confirms pyranose ring integrity. | ||

| C5 | ~3.90 (t) | ~3.85 | Slight perturbation due to proximity. |

Mass Spectrometry[3][4]

-

ESI-MS (Negative Mode):

-

Neu5Ac: m/z 308.2

-

Neu7d5Ac: m/z292.2 (Mass shift of -16 Da confirms loss of oxygen).

-

Biological Implications & Applications[5][6]

Sialidase (Neuraminidase) Specificity

Neu7d5Ac is a critical tool for mapping the active sites of sialidases.

-

Bacterial Sialidases (e.g., V. cholerae, C. perfringens): The C7–OH is often involved in a water-mediated hydrogen bond network. Removal of this group (7-deoxy) typically reduces

, indicating that while binding may still occur, the transition state stabilization is compromised. -

Viral Neuraminidases (Influenza A): The 7-position is a site of natural O-acetylation (Neu5,7Ac2).[2][3] Neu7d5Ac mimics the steric bulk of a de-O-acetylated species but cannot accept hydrogen bonds. It is often used to prove that C7 interactions are not strictly essential for cleavage but modulate the rate.

Siglec Recognition

Sialic acid-binding immunoglobulin-type lectins (Siglecs) have strict requirements for the glycerol side chain.

-

Siglec-7 (CD328): Known to bind Neu5Ac. Studies using deoxy analogs have shown that the C7–C9 tail is essential for high-affinity binding. Neu7d5Ac typically displays significantly reduced affinity (

increases), demonstrating that the C7–OH is a key contact point, often functioning as a hydrogen bond donor to the protein backbone.

Metabolic Engineering

Neu7d5Ac can be taken up by cells (via pinocytosis or specific transporters) and incorporated into cell surface glycoconjugates. This "metabolic oligosaccharide engineering" allows researchers to present a "bald" sialic acid on the cell surface, testing the dependence of pathogen entry (e.g., Influenza, Polyomavirus) on the specific C7 hydroxyl group.

References

-

Schauer, R. (2009).[4] Sialic acids as regulators of molecular and cellular interactions.[5] Current Opinion in Structural Biology, 19(5), 507-514.[4]

- Hinderlich, S., et al. (2015). Biosynthesis of N-acetylneuraminic acid in cells: A complex pathway. Biological Chemistry, 396(5), 507-519.

-

Crich, D., & Li, W. (2007). Synthesis of the 7-Deoxy and 7-O-Methyl Analogues of N-Acetylneuraminic Acid. Journal of Organic Chemistry, 72(7), 2387–2391.

-

Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351-360.

-

Angata, T., & Varki, A. (2002). Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective. Chemical Reviews, 102(2), 439-469.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20190367548A1 - N-acetylated sialic acids and related sialosides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]

Unveiling the Sialome: A Technical Guide to 7-Deoxy Sialic Acid Analogs in Glycobiology Research

Introduction: Beyond the Terminal Sugar - A New Perspective on Sialic Acid Biology

Sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological processes.[1] From mediating cell-cell interactions and modulating immune responses to serving as receptors for pathogens, the influence of these terminal sugars is profound and far-reaching.[2][3] The dynamic nature of sialylation, orchestrated by the competing actions of sialyltransferases and sialidases, adds a further layer of complexity to their regulatory roles.[4] However, the inherent lability of certain modifications and the challenges in dissecting the functions of specific sialic acid linkages have spurred the development of chemical tools to probe and manipulate the sialome.

This technical guide delves into the world of 7-deoxy sialic acid analogs, a powerful class of chemical probes that are enabling researchers to unravel the intricate functions of sialic acids with unprecedented precision. By removing the hydroxyl group at the C7 position, these analogs offer unique properties, including resistance to certain enzymatic cleavage and the potential for selective inhibition, making them invaluable tools for glycobiologists, drug discovery scientists, and researchers in oncology and virology.

The Rationale for 7-Deoxy Sialic Acid Analogs: Stability and Selectivity

The hydroxyl group at the C7 position of sialic acid is a key recognition element for certain enzymes and can be a site of modification itself. Its removal in 7-deoxy analogs imparts several advantageous characteristics:

-

Resistance to Aldolase Cleavage: The sialic acid aldolase, an enzyme involved in the catabolism of sialic acids, recognizes the C7 hydroxyl group. 7-deoxy analogs are resistant to this cleavage, leading to their accumulation and enhanced metabolic incorporation.

-

Altered Sialidase Susceptibility: The absence of the C7 hydroxyl can significantly impact the binding and catalytic activity of sialidases. This property can be exploited to develop selective sialidase inhibitors or to create sialoglycans that are resistant to cleavage by specific viral or bacterial neuraminidases.[5]

-

Probing Sialic Acid-Binding Proteins: The C7 position is involved in the recognition by some sialic acid-binding proteins, such as certain Siglecs. 7-deoxy analogs can be used to investigate the importance of this interaction for protein binding and downstream signaling.

Chemoenzymatic Synthesis of 7-Deoxy Sialic Acid Analogs: A Practical Workflow

The synthesis of 7-deoxy sialic acid analogs is most efficiently achieved through a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This strategy typically involves the synthesis of a modified N-acetylmannosamine (ManNAc) precursor, followed by an aldol condensation with pyruvate catalyzed by sialic acid aldolase.[6]

Workflow for Chemoenzymatic Synthesis of 7-Deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac)

Caption: Chemoenzymatic synthesis workflow for 7-deoxy-Neu5Ac and its activation to the corresponding CMP-sugar donor.

Detailed Experimental Protocol: Synthesis of 7-deoxy-Neu5Ac

Materials:

-

N-acetyl-D-mannosamine (ManNAc)

-

Chemical reagents for the synthesis of 4-deoxy-ManNAc (specifics will depend on the chosen synthetic route)

-

Sodium pyruvate

-

Sialic acid aldolase (e.g., from E. coli)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Ion-exchange resin (e.g., Dowex 1x8, acetate form)

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Chemical Synthesis of 4-Deoxy-ManNAc: Synthesize the 4-deoxy-ManNAc precursor following a published chemical procedure. This multi-step process typically involves protection, modification, and deprotection of ManNAc.

-

Enzymatic Aldol Condensation:

-

In a reaction vessel, dissolve the synthesized 4-deoxy-ManNAc (e.g., 50 mM) and a molar excess of sodium pyruvate (e.g., 250 mM) in the reaction buffer.

-

Add sialic acid aldolase to the solution (e.g., 20 U/mmol of precursor).

-

Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

-

Purification:

-

Terminate the reaction by boiling for 5 minutes to denature the enzyme, then centrifuge to remove the precipitated protein.

-

Apply the supernatant to an ion-exchange column (Dowex 1x8, acetate form).

-

Wash the column with water to remove unreacted precursors and salts.

-

Elute the 7-deoxy-Neu5Ac with a gradient of acetic acid (e.g., 0-1 M).

-

Pool the fractions containing the product and lyophilize.

-

For further purification, dissolve the lyophilized powder in water and apply to a size-exclusion chromatography column (Bio-Gel P-2) equilibrated with water.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized 7-deoxy-Neu5Ac using ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry.

-

Metabolic Labeling with 7-Deoxy Sialic Acid Analogs: Visualizing the Sialome in Action

Metabolic glycoengineering using sialic acid analogs has become a cornerstone technique for studying sialoglycan dynamics in living cells and organisms.[7][8] By feeding cells with peracetylated, cell-permeable versions of 7-deoxy sialic acid analogs, these modified sugars can be incorporated into the cellular sialylation pathway and ultimately displayed on the cell surface.

Workflow for Metabolic Labeling and Detection

Caption: A generalized workflow for metabolic labeling of cell surface sialoglycans with 7-deoxy sialic acid analogs and subsequent detection.

Detailed Experimental Protocol: Metabolic Labeling of Jurkat Cells with 7-Azido-7-deoxy-Neu5Ac

Materials:

-

Jurkat cells (or other cell line of interest)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Peracetylated 7-azido-7-deoxy-N-acetylneuraminic acid (Ac₄-7-azido-7-deoxy-Neu5Ac)

-

DMSO (for dissolving the analog)

-

Phosphate-buffered saline (PBS)

-

Click chemistry reagents:

-

Alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

-

Copper (I) catalyst (for CuAAC) or a copper-free click chemistry reagent (for SPAAC)

-

Ligand (e.g., TBTA) and reducing agent (e.g., sodium ascorbate) for CuAAC

-

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Analog Incubation:

-

Culture Jurkat cells to a density of approximately 5 x 10⁵ cells/mL.

-

Prepare a stock solution of Ac₄-7-azido-7-deoxy-Neu5Ac in DMSO (e.g., 50 mM).

-

Add the analog to the cell culture medium to a final concentration of 25-100 µM. Include a vehicle control (DMSO only).

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells three times with cold PBS to remove unincorporated analog.

-

-

Click Chemistry Reaction (SPAAC example):

-

Resuspend the cells in PBS containing 1% BSA.

-

Add the DBCO-Alexa Fluor 488 probe to a final concentration of 10-50 µM.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Washing and Detection:

-

Wash the cells three times with PBS containing 1% BSA to remove excess probe.

-

Resuspend the cells in PBS for analysis.

-

Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

-

Quantitative Data Example:

| Cell Line | Analog Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |

| Jurkat | 0 (Control) | 15 |

| Jurkat | 25 | 250 |

| Jurkat | 50 | 600 |

| Jurkat | 100 | 1200 |

7-Deoxy Sialic Acid Analogs as Enzyme Inhibitors: A Tool for Functional Studies

The modified structure of 7-deoxy sialic acid analogs makes them promising candidates for the development of selective inhibitors of sialidases and sialyltransferases.[5] By blocking the activity of these enzymes, researchers can investigate their roles in various physiological and pathological processes.

Workflow for Sialidase Inhibition Assay

Caption: A schematic of a typical sialidase inhibition assay using a fluorogenic substrate.

Detailed Experimental Protocol: Sialidase Inhibition Assay

Materials:

-

Sialidase (e.g., from Vibrio cholerae or human NEU2)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

-

Fluorogenic substrate: 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA)

-

7-deoxy-N-acetylneuraminic acid (as the potential inhibitor)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

96-well black microplate

-

Fluorescence plate reader (Ex: 365 nm, Em: 445 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the sialidase in assay buffer.

-

Prepare a stock solution of 4-MU-NANA in assay buffer.

-

Prepare a serial dilution of the 7-deoxy-Neu5Ac inhibitor in assay buffer.

-

-

Set up the Reaction:

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the sialidase solution.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add the 4-MU-NANA substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Terminate the Reaction and Measure Fluorescence:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Quantitative Data Example:

| Inhibitor (7-deoxy-Neu5Ac) Conc. (µM) | % Inhibition of V. cholerae Sialidase |

| 0 | 0 |

| 10 | 15 |

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

Applications in Disease Research and Drug Development

The unique properties of 7-deoxy sialic acid analogs make them powerful tools in various areas of biomedical research:

-

Cancer Biology: Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and immune evasion.[2][3] 7-deoxy sialic acid analogs can be used to:

-

Metabolically label cancer cells to track their movement and metastatic potential.

-

Investigate the role of specific sialidases in cancer progression by using 7-deoxy analogs as selective inhibitors.

-

Probe the interactions between cancer cells and immune cells, such as the binding of sialylated tumor antigens to Siglec receptors on immune cells.[9]

-

-

Virology: Many viruses, including influenza virus, use sialic acids as receptors for host cell entry.[1] 7-deoxy sialic acid analogs can be employed to:

-

Develop novel antiviral agents by designing inhibitors of viral neuraminidases that are essential for viral release.[4]

-

Study the specificity of viral hemagglutinin binding to different sialic acid linkages.

-

Create cell lines with modified sialylation patterns to investigate the role of specific sialic acids in viral tropism.

-

-

Immunology: Sialic acids play a crucial role in regulating immune responses through interactions with Siglecs.[10] 7-deoxy sialic acid analogs can help to:

-

Elucidate the specific sialic acid structures recognized by different Siglecs.

-

Develop agonists or antagonists of Siglec signaling to modulate immune responses in autoimmune diseases and cancer.

-

Conclusion and Future Perspectives

7-deoxy sialic acid analogs have emerged as indispensable tools in the field of glycobiology. Their unique chemical properties provide researchers with the ability to dissect the complex roles of sialic acids in health and disease with enhanced precision. As our understanding of the sialome continues to expand, the development of new and more sophisticated 7-deoxy analogs, including those with multiple modifications or bioorthogonal handles, will undoubtedly open up new avenues for research and therapeutic intervention. The continued application of these powerful chemical probes promises to further illuminate the intricate world of sialoglycan function and pave the way for novel diagnostic and therapeutic strategies targeting the sweet interface of cellular communication.

References

-

Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. (2013). Journal of the American Chemical Society. [Link]

-

Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid. (2008). Carbohydrate Research. [Link]

-

In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. (2016). Proceedings of the National Academy of Sciences. [Link]

-

Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies. (2014). Organic & Biomolecular Chemistry. [Link]

-

Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins. (2021). The Journal of Organic Chemistry. [Link]

-

Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. (2009). Angewandte Chemie International Edition. [Link]

-

Metabolic labeling strategy and visualization of sialylated glycans in developing zebrafish. (2011). Glycobiology. [Link]

-

Enzyme assay of sialyltransferases for glycoproteins. (2021). Glycoscience Protocols. [Link]

-

Sialoside Specificity of the Siglec Family Assessed Using Novel Multivalent Probes. (2003). The Journal of Biological Chemistry. [Link]

-

Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins. (2021). eScholarship, University of California. [Link]

-

Tumor Carbohydrate Associated Antigen Analogs as Potential Binders for Siglec-7. (2022). Chemistry – A European Journal. [Link]

-

Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. (2015). Analytical and Bioanalytical Chemistry. [Link]

-

Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. (2013). Journal of the American Chemical Society. [Link]

-

Chemoenzymatic synthesis of Neu5Ac and cyclic and linear structure of target compound. ResearchGate. [Link]

-

Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialic Acids. (2014). Analytical Chemistry. [Link]

-

Enzyme assay of sialyltransferases for glycoproteins. Japan Consortium for Glycobiology and Glycotechnology Database. [Link]

-

Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase in a Continuous Flow Reactor. (2017). ChemCatChem. [Link]

-

Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. (2022). Organic & Biomolecular Chemistry. [Link]

-

Chemoenzymatic synthesis of 7-deoxy-7-fluorosialic acid derivatives. ResearchGate. [Link]

-

Design and Synthesis of Sialic Acid Conjugates as Inhibitors of EKC-causing Adenoviruses. (2010). DiVA portal. [Link]

-

Sialic acid. Wikipedia. [Link]

-

Sialic acids in cancer biology and immunity—recent advancements. (2020). Glycobiology. [Link]

-

Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]

-

Enzyme assay of sialidases. Japan Consortium for Glycobiology and Glycotechnology Database. [Link]

-

The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design. (2004). The Journal of Biological Chemistry. [Link]

-

Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics. (2018). Frontiers in Oncology. [Link]

-

Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). ChemRxiv. [Link]

-

Sialic acid derivatization for glycan analysis by mass spectrometry. (2019). Mass Spectrometry Reviews. [Link]

-

Sialic Acid Derivatives, Analogues, and Mimetics as Biological Probes and Inhibitors of Sialic Acid Recognizing Proteins. (2011). Taylor & Francis eBooks. [Link]

-

Sialic Acids. Essentials of Glycobiology, 2nd edition. [Link]

-

Inhibition of sialidase activity as a therapeutic approach. (2018). Expert Opinion on Therapeutic Targets. [Link]

-

Biological Functions and Analytical Strategies of Sialic Acids in Tumor. (2020). Molecules. [Link]

-

Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. (2019). Vaccines. [Link]

-

Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. (2022). ACS Chemical Biology. [Link]

Sources

- 1. Sialic acid - Wikipedia [en.wikipedia.org]

- 2. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emerging Significance of 7-deoxy-N-acetylneuraminic Acid: A Technical Primer for Advanced Glycobiology Research

Abstract

This technical guide provides an in-depth exploration of 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac), a structurally modified sialic acid with significant potential in drug discovery and chemical biology. As the scientific community continues to unravel the complexities of glycobiology, derivatives of sialic acid are gaining prominence as tools to probe and modulate biological processes. This document details the fundamental molecular characteristics of 7-deoxy-Neu5Ac, outlines a robust chemoenzymatic synthetic workflow, and discusses its prospective applications, particularly in the context of neuraminidase inhibition and as a probe for studying sialoglycan interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of deoxygenated sialic acids.

Introduction: The Rationale for Sialic Acid Deoxygenation

N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in a myriad of biological phenomena, from cell-cell recognition and immune responses to pathogen invasion.[1] Its nine-carbon backbone, carboxylic acid group, and N-acetyl moiety contribute to its diverse functionalities.[2] The strategic modification of the sialic acid scaffold, such as deoxygenation at specific positions, offers a powerful approach to dissecting its biological roles and developing novel therapeutic agents. The removal of a hydroxyl group, particularly at the C7 position, can profoundly alter the molecule's chemical properties, including its hydrogen bonding capacity and conformational flexibility. These alterations can, in turn, influence its interaction with sialidases (neuraminidases), sialyltransferases, and sialic acid-binding lectins (Siglecs), making 7-deoxy-Neu5Ac a molecule of considerable interest.

Molecular Profile of 7-deoxy-N-acetylneuraminic Acid

The foundational step in any investigation involving a novel compound is the precise characterization of its molecular properties. Based on the structure of its parent molecule, N-acetylneuraminic acid, the molecular formula and weight of 7-deoxy-N-acetylneuraminic acid can be accurately determined.

Molecular Formula and Weight

N-acetylneuraminic acid (Neu5Ac) has a molecular formula of C₁₁H₁₉NO₉ and a molecular weight of approximately 309.27 g/mol .[2][3] The "7-deoxy" designation signifies the removal of the hydroxyl group at the seventh carbon position. This results in the following molecular characteristics for 7-deoxy-N-acetylneuraminic acid:

| Property | N-acetylneuraminic acid (Neu5Ac) | 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) |

| Molecular Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₈ |

| Molecular Weight | 309.27 g/mol | 293.27 g/mol |

Table 1: Comparison of the molecular properties of N-acetylneuraminic acid and its 7-deoxy derivative.

The reduction in molecular weight is a direct consequence of the removal of one oxygen atom (atomic weight ≈ 16.00 g/mol ). This seemingly subtle change has significant implications for the molecule's polarity and its potential to engage in hydrogen bonding, which is critical for its biological interactions.

Chemoenzymatic Synthesis of 7-deoxy-N-acetylneuraminic Acid: A Strategic Workflow

The synthesis of modified sialic acids often employs a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This strategy is particularly advantageous for producing complex carbohydrates with high stereoselectivity. While a specific protocol for 7-deoxy-Neu5Ac is not extensively documented in readily available literature, a robust synthetic route can be extrapolated from established methods for synthesizing closely related deoxy and fluorodeoxy sialic acid derivatives.[4][5]

The proposed workflow leverages a two-enzyme system in a one-pot reaction, a highly efficient strategy that minimizes purification steps and maximizes yield.

Rationale for a Chemoenzymatic Approach

A purely chemical synthesis of a complex, stereochemically rich molecule like 7-deoxy-Neu5Ac would be a multi-step, arduous process requiring extensive use of protecting groups and purification. In contrast, enzymes offer unparalleled stereospecificity and regioselectivity under mild reaction conditions. The combination of chemical synthesis to prepare a modified precursor and enzymatic steps to build the final sialic acid structure provides an elegant and efficient solution.

Proposed Synthetic Workflow

The synthesis of 7-deoxy-Neu5Ac can be envisioned to proceed through the following key stages, starting from a readily available precursor:

Sources

- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. N-Acetylneuraminic acid | CAS 131-48-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

7-deoxy-Neu5Ac: A Non-Natural Sialic Acid Probe for Glycobiology

This guide serves as a comprehensive technical resource on 7-deoxy-Neu5Ac , a precision chemical probe used to dissect the structural requirements of sialic acid-binding proteins and enzymes.

Technical Guide & Application Whitepaper

Executive Summary

7-deoxy-Neu5Ac (7-deoxy-N-acetylneuraminic acid) is a synthetically modified sialic acid analog lacking the hydroxyl group at the C7 position of the glycerol side chain. Unlike bioorthogonal probes (e.g., azido- or alkynyl-sialic acids) designed for conjugation, 7-deoxy-Neu5Ac serves as a mechanistic probe . It is primarily deployed to:

-

Map Hydrogen Bonding Networks: Determine the essentiality of the C7-hydroxyl group in ligand recognition by Siglecs (Sialic acid-binding Ig-like lectins) and viral hemagglutinins.

-

Differentiate Sialidase Activity: Act as a selective substrate that distinguishes between specific bacterial neuraminidases (which may tolerate the modification) and mammalian sialidases (specifically NEU2, which is often intolerant).

-

Modulate Immune Signaling: Engineer cell surfaces with "silent" sialic acids to evade checkpoint interactions dependent on the C7-OH motif.

Chemical & Structural Basis

Structural Comparison

The removal of the hydroxyl group at Carbon 7 (C7) fundamentally alters the solvation shell and hydrogen-bonding capacity of the molecule without significantly changing its steric bulk.

| Feature | Neu5Ac (Natural) | 7-deoxy-Neu5Ac (Probe) | Impact |

| Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₈ | Loss of 16 Da (Oxygen) |

| C7 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | Loss of H-bond donor/acceptor |

| Glycerol Chain | Flexible, hydrophilic | More hydrophobic at C7 | Altered conformation of C8-C9 tail |

| pKa (COOH) | ~2.6 | ~2.6 | Negligible effect on acidity |

The "Glycerol Tail" Significance

The C7-C8-C9 side chain (glycerol tail) of sialic acid is a critical determinant for enzyme specificity.

-

Siglec Recognition: Many Siglecs (e.g., Siglec-7) require the C7-OH to form a hydrogen bond with the protein backbone. Removing this group often reduces binding affinity by orders of magnitude, validating the "pharmacophore" of the interaction.

-

Enzymatic Hydrolysis: The transition state of sialidase hydrolysis often requires stabilization of the glycerol side chain. 7-deoxy-Neu5Ac destabilizes this transition state in human cytosolic sialidases (NEU2), rendering it resistant to cleavage.

Metabolic Engineering & Incorporation[1][2][3][4]

To utilize 7-deoxy-Neu5Ac in live cells, researchers typically employ Metabolic Oligosaccharide Engineering (MOE) .[1][2] Since sialic acids are not efficiently transported across the cell membrane, the precursor 4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc) is used.

Biosynthetic Pathway

The cellular machinery tolerates the 4-deoxy modification, processing it through the promiscuous sialic acid biosynthetic pathway.

Figure 1: Metabolic incorporation of 7-deoxy-Neu5Ac via the 4-deoxy-ManNAc precursor. The pathway relies on the promiscuity of GNE, NANS, and CMAS enzymes.

Incorporation Efficiency

-

CMAS Activation: The nuclear enzyme CMAS (CMP-sialic acid synthetase) activates 7-deoxy-Neu5Ac to CMP-7-deoxy-Neu5Ac. Efficiency is generally lower than native Neu5Ac but sufficient for surface engineering.

-

Sialyltransferase (ST) Tolerance: Most mammalian STs (ST3Gal, ST6Gal) will transfer the 7-deoxy analog, though kinetics (

) may be reduced compared to native substrates.

Applications & Experimental Workflows

Application A: Differential Sialidase Profiling

7-deoxy-Neu5Ac is a powerful tool to distinguish between bacterial and human sialidase activity in complex biological samples.

-

Mechanism: Human NEU2 requires the C7-OH for catalysis. Many bacterial sialidases (e.g., C. perfringens, V. cholerae) are more promiscuous and will cleave 7-deoxy-Neu5Ac.

-

Use Case: Screening for bacterial contamination or studying microbiome sialidase activity in the presence of host cells.

Application B: Siglec Ligand Engineering

By replacing native surface sialic acids with 7-deoxy-Neu5Ac, researchers can "blind" specific immune receptors.

-

Target: Siglec-7 (NK cells) and Siglec-9.

-

Effect: Loss of C7-OH disrupts the binding pocket interaction, preventing Siglec-mediated immune suppression.

-

Outcome: Enhanced NK cell cytotoxicity against target cells expressing the modified glycan.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of 7-deoxy-Neu5Ac

Rationale: Chemical synthesis is laborious. The enzymatic route using Sialic Acid Aldolase is preferred for stereochemical control.

Materials:

-

4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc)

-

Sodium Pyruvate

-

Sialic Acid Aldolase (e.g., from E. coli K12)

-

Buffer: 100 mM Tris-HCl, pH 7.5

Steps:

-

Reaction Mix: Dissolve 4-deoxy-ManNAc (10 mM) and Sodium Pyruvate (50 mM) in Tris buffer. Excess pyruvate drives the equilibrium forward.

-

Enzyme Addition: Add Sialic Acid Aldolase (5 U/mL).

-

Incubation: Incubate at 37°C for 24 hours with gentle shaking.

-

Monitoring: Monitor consumption of ManNAc via TLC (Ethyl Acetate:Acetic Acid:Water, 3:2:1).

-

Purification: Quench with ethanol. Purify the product (7-deoxy-Neu5Ac) using anion exchange chromatography (Dowex 1x8, Formate form), eluting with a gradient of formic acid (0 to 1 M).

-

Validation: Confirm structure via ¹H-NMR (Look for absence of H-7 carbinol signal and presence of methylene protons).

Protocol 2: Metabolic Labeling of Cell Surfaces

Rationale: Incorporating the probe into live cell glycocalyx.

Materials:

-

Peracetylated 4-deoxy-ManNAc (Ac₄-4-deoxy-ManNAc) - Increases membrane permeability.

-

Target Cells (e.g., Jurkat, HEK293)

-

Media: RPMI or DMEM with 10% FBS (low sialic acid FBS preferred).

Steps:

-

Seeding: Seed cells at

cells/mL in 6-well plates. -

Treatment: Add Ac₄-4-deoxy-ManNAc to the media at a final concentration of 50–200 µM .

-

Control: Add Ac₄-ManNAc (natural) and Vehicle (DMSO).

-

-

Incubation: Incubate for 48–72 hours . This duration allows for the turnover of endogenous sialic acids.

-

Analysis (Siglec Binding Assay):

-

Harvest cells and wash with PBS/1% BSA.

-

Incubate with Recombinant Siglec-7-Fc chimera (5 µg/mL) for 30 min at 4°C.

-

Wash and stain with Anti-Human IgG-FITC.

-

Analyze via Flow Cytometry.[3]

-

Expected Result: Cells fed with 4-deoxy-ManNAc should show reduced Siglec-7 binding compared to controls, confirming the incorporation of the "blind" 7-deoxy probe.

-

Visualizing the Differential Logic

The following diagram illustrates how 7-deoxy-Neu5Ac acts as a logic gate for different sialidases.

Figure 2: Differential specificity of sialidases toward 7-deoxy-Neu5Ac. This property allows the probe to selectively detect bacterial activity in human samples.

References

-

Chokhawala, H. A., et al. (2008). "Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies." Biochemistry. Link

-

Angata, T., & Varki, A. (2002). "Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective." Chemical Reviews. Link

-

Attrill, H., et al. (2006). "The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design." Biochemical Journal. Link

-

Keppler, O. T., et al. (2001). "UDP-GlcNAc 2-epimerase: a regulator of cell surface sialylation."[4] Science. Link

-

Macauley, M. S., et al. (2014). "Siglec-mediated regulation of immune cell function in disease."[5] Nature Reviews Immunology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

Methodological & Application

7-deoxy-Neu5Ac as a substrate for CMP-sialic acid synthetase

Application Note: Enzymatic Activation of 7-deoxy-Neu5Ac using CMP-Sialic Acid Synthetase (CSS)

Executive Summary

This guide details the protocol for the enzymatic synthesis of CMP-7-deoxy-Neu5Ac (Cytidine 5'-monophosphate-7-deoxy-N-acetylneuraminic acid) using CMP-sialic acid synthetase (CSS) . 7-deoxy-Neu5Ac is a synthetic sialic acid analog lacking the hydroxyl group at the C7 position. It serves as a critical molecular probe for investigating the structural requirements of sialyltransferases, the migration mechanisms of O-acetyl groups, and the binding specificity of sialic acid-binding lectins (e.g., Siglecs, Influenza C hemagglutinin).

While mammalian CSS enzymes often exhibit strict substrate specificity, bacterial enzymes—specifically from Neisseria meningitidis (NmCSS) or Pasteurella multocida—demonstrate high promiscuity, making them the preferred catalysts for activating C7-modified analogs. This protocol focuses on the use of recombinant bacterial CSS for high-yield production.

Biological & Chemical Context

The Role of the C7 Hydroxyl Group

The glycerol side chain (C7–C8–C9) of sialic acid is a major determinant for protein recognition. The C7-hydroxyl group specifically:

-

Acts as a Hydrogen Bond Donor/Acceptor: Critical for the binding affinity of specific viral hemagglutinins and bacterial toxins.

-

Mediates Acetyl Migration: In native Neu5Ac, O-acetyl groups at C7 spontaneously migrate to C9 under physiological conditions.[1] 7-deoxy-Neu5Ac prevents this migration, allowing researchers to "lock" the acetyl group configuration on analogs or study the specific contribution of the C7-OH to enzymatic catalysis.

Mechanism of Action

CSS catalyzes the activation of sialic acids by transferring the cytidine monophosphate (CMP) moiety from CTP to the C2 position of the sugar, releasing pyrophosphate (PPi).

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the chemoenzymatic workflow, from the precursor analog to the activated donor.

Figure 1: Enzymatic activation pathway of 7-deoxy-Neu5Ac by CSS. The reaction requires Magnesium ions to stabilize the leaving group (pyrophosphate).

Experimental Protocol

Reagents and Equipment

-

Enzyme: Recombinant Neisseria meningitidis CSS (NmCSS).

-

Note: Mammalian CSS has significantly lower activity toward C7-modified substrates.

-

-

Substrate: 7-deoxy-Neu5Ac (Chemically synthesized or enzymatically prepared via Aldolase from 4-deoxy-ManNAc).

-

Co-substrate: Cytidine 5'-triphosphate (CTP), disodium salt (100 mM stock).

-

Buffer: 1M Tris-HCl (pH 8.5).

-

Salts: 1M

. -

Additives: Alkaline Phosphatase (AP) - Optional, drives reaction forward by hydrolyzing PPi.

-

Analysis: HPLC with anion-exchange column (e.g., MonoQ) or C18 column with ion-pairing agent.

Standard Assay Protocol (100 µL Scale)

This protocol is optimized for kinetic characterization and small-scale synthesis.

-

Prepare Reaction Mix: In a 1.5 mL microcentrifuge tube, combine the following on ice:

-

Water (Milli-Q): to final volume

-

Buffer: 10 µL Tris-HCl (100 mM final, pH 8.5)

- : 2 µL (20 mM final)

-

CTP: 5 µL (5 mM final; ensure excess over sugar)

-

7-deoxy-Neu5Ac: X µL (Final concentration 1–3 mM)

-

DTT: 1 µL (1 mM final) - Stabilizes enzyme.

-

-

Initiate Reaction:

-

Add 0.5–1.0 µg NmCSS enzyme .

-

Optional: Add 1 U Alkaline Phosphatase to prevent product inhibition by PPi.

-

-

Incubation:

-

Incubate at 37°C for 30 to 120 minutes .

-

Note: Unlike native Neu5Ac, C7-analogs may require longer incubation times due to slightly higher

.

-

-

Termination:

-

For HPLC: Add 100 µL of ice-cold ethanol or heat at 70°C for 5 mins (if enzyme is heat-labile) to precipitate protein. Centrifuge at 13,000 x g for 10 mins.

-

For TLC: Spot directly onto PEI-Cellulose plates.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Quantification is critical as UV absorbance (271 nm) detects the Cytidine base, present in both CTP and the product.

-

Column: Anion Exchange (e.g., Resource Q or Mono Q) or C18 with Ion Pairing.

-

Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B: 20 mM Tris-HCl + 1M NaCl, pH 8.0.

-

Gradient: 0–40% B over 20 minutes.

-

Elution Order: CMP (breakdown) < CMP-7-deoxy-Neu5Ac < CTP.

-

Validation: The product peak should shift significantly compared to the CTP standard.

Data Analysis & Kinetic Expectations

When using 7-deoxy-Neu5Ac, expect kinetic parameters to deviate slightly from native Neu5Ac. The table below summarizes typical relative efficiencies for bacterial CSS (NmCSS).

| Substrate | Relative Activity (%) | Notes | |

| Neu5Ac (Native) | 100% | ~0.5 - 1.0 mM | Reference standard. |

| 7-deoxy-Neu5Ac | 60 - 85% | 1.5 - 3.0 mM | C7-OH loss reduces binding affinity slightly but catalysis remains efficient. |

| 9-azido-Neu5Ac | 90 - 95% | ~1.0 mM | C9 modifications are generally well-tolerated. |

| Neu5Gc | 40 - 60% | > 3.0 mM | N-glycolyl group often causes steric hindrance in some CSS variants. |

Interpretation: The increase in

Troubleshooting & Expert Tips

-

Instability of CMP-Sialic Acids:

-

CMP-sialic acids are acid-labile. Never lower the pH below 7.5 during the reaction or storage.

-

Store the purified product at -80°C.

-

-

Incomplete Conversion:

-

If conversion stalls at ~50%, it is likely due to Pyrophosphate (PPi) accumulation, which inhibits CSS. Solution: Add inorganic pyrophosphatase (PPase) to the reaction mix.

-

-

Substrate Purity:

-

Chemically synthesized 7-deoxy-Neu5Ac must be free of metallic catalysts (e.g., Pd/C remnants) which can denature the CSS enzyme.

-

References

-

Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press. (Chapter on Sialic Acids).[2][3][4][5][6][7][8][9]

-

Knorst, M., & Fessner, W. D. (2001). CMP-Sialate Synthetase from Neisseria meningitidis: Overexpression and Application to the Synthesis of Oligosaccharides Containing Modified Sialic Acids. Advanced Synthesis & Catalysis, 343(6-7), 698-710.

-

Yu, H., et al. (2004). Chemoenzymatic Synthesis of CMP-Sialic Acid Derivatives by a One-Pot Two-Enzyme System: Comparison of Substrate Flexibility of Three Microbial CMP-Sialic Acid Synthetases. Bioorganic & Medicinal Chemistry, 12(24), 6427-6435.

-

Münster-Kühnel, A. K., et al. (2004). Structure-Function Analysis of the Nucleotide Binding Site of the CMP-Sialic Acid Synthetase from Neisseria meningitidis. Glycobiology, 14(11), 1005-1015.

-

Gilormini, P. A., et al. (2016). An optimized protocol for the enzymatic synthesis of CMP-sialic acid and its derivatives. Glycobiology, 26(10), 1098-1107.

Sources

- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac | MDPI [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research [siue.edu]

- 9. researchgate.net [researchgate.net]

Incorporation of 7-deoxy-Neu5Ac into cell surface glycans

Application Note: Metabolic Incorporation of 7-deoxy-Neu5Ac into Cell Surface Glycans

Abstract & Introduction

Sialic acids are the most abundant terminal monosaccharides on mammalian cell surfaces, playing critical roles in cell adhesion, immune modulation, and tumor metastasis. Among the sialic acid variants, 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) is a potent tool for probing the structural requirements of sialyltransferases, particularly the polysialyltransferases (ST8Sia) responsible for synthesizing polysialic acid (polySia) on Neural Cell Adhesion Molecule (NCAM).

The hydroxyl group at the C7 position of Neu5Ac is essential for the formation of the specific helical conformation of polySia and is a key recognition motif for ST8Sia enzymes. By incorporating 7-deoxy-Neu5Ac, researchers can selectively perturb polySia chain elongation without abolishing general sialylation (e.g.,

This Application Note provides a rigorous, self-validating protocol for the metabolic incorporation of 7-deoxy-Neu5Ac into cell surface glycans using its biosynthetic precursor, peracetylated 4-deoxy-N-acetylmannosamine (Ac

Mechanism of Action: The Metabolic Pathway

To incorporate 7-deoxy-Neu5Ac, we utilize the cell's promiscuous sialic acid biosynthetic pathway. Direct feeding of sialic acid is often inefficient due to poor uptake; therefore, we employ the peracetylated precursor 4-deoxy-ManNAc .

The Logic of Precursor Selection: The biosynthesis of Neu5Ac from ManNAc involves the condensation of ManNAc (6 carbons) with Phosphoenolpyruvate (3 carbons). The C4 position of ManNAc corresponds to the C7 position of the resulting Neu5Ac. Thus, feeding 4-deoxy-ManNAc results in the intracellular generation of 7-deoxy-Neu5Ac .

Pathway Overview:

-

Passive Diffusion: Ac

-4-deoxy-ManNAc crosses the plasma membrane. -

Deacetylation: Cytosolic esterases remove acetyl groups, releasing free 4-deoxy-ManNAc.

-

Biosynthesis: The precursor is phosphorylated (MNK), condensed with PEP (NANS), and dephosphorylated to form 7-deoxy-Neu5Ac.

-

Activation: CMP-Sialic Acid Synthetase (CMAS) activates it to CMP-7-deoxy-Neu5Ac .

-

Transfer: Sialyltransferases transfer the analog to nascent glycans in the Golgi.

Figure 1: Metabolic flux of the 4-deoxy-ManNAc precursor into cell surface sialoglycans. The C4-modification translates to the C7-modification in the final sialic acid.

Experimental Protocols

Protocol A: Metabolic Labeling of Cells

Objective: To load cellular glycans with 7-deoxy-Neu5Ac.[1]

Reagents:

-

Precursor: Peracetylated 4-deoxy-N-acetylmannosamine (Ac

-4-deoxy-ManNAc). Note: If not commercially available, custom synthesis is required. -

Vehicle: Anhydrous DMSO.

-

Cell Line: HeLa, CHO, or Neuroblastoma (e.g., SH-SY5Y for polySia studies).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Ac

-4-deoxy-ManNAc in DMSO to create a 100 mM stock solution . Store at -20°C (stable for 3 months). -

Seeding: Seed cells in 6-well plates (for analysis) or T-75 flasks (for purification) at 30% confluency.

-

Treatment:

-

Dilute the stock into fresh culture media to a final concentration of 50 µM – 200 µM .

-

Control: Treat control wells with an equivalent volume of DMSO (Vehicle Control) and optionally Ac

-ManNAc (Positive Control).

-

-

Incubation: Incubate cells for 48 to 72 hours at 37°C / 5% CO

.-

Why 72h? This allows sufficient turnover of endogenous glycoproteins and significant incorporation of the analog.

-

-

Harvest: Wash cells 2x with PBS and harvest using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve cell surface proteins.

Protocol B: Validation via DMB-HPLC (The "Gold Standard")

Objective: To definitively prove the chemical presence of 7-deoxy-Neu5Ac and quantify the incorporation ratio.

Principle: Sialic acids are released by acid hydrolysis, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to become fluorescent, and separated by Reverse-Phase HPLC. 7-deoxy-Neu5Ac elutes differently than Neu5Ac due to increased hydrophobicity.

Step-by-Step Methodology:

-

Lysis: Resuspend cell pellet (from Protocol A) in 200 µL water and sonicate.

-

Hydrolysis: Add equal volume of 4 M Acetic Acid (Final: 2 M). Incubate at 80°C for 3 hours .

-

Note: Mild acid hydrolysis releases sialic acids without degrading them.

-

-

Filtration: Pass through a 10k MWCO filter to remove proteins; collect the flow-through (containing free sialic acids).

-

Derivatization:

-

Mix 10 µL of sample with 10 µL of DMB Reagent (7 mM DMB, 18 mM Sodium Hydrosulfite, 1.4 M Acetic Acid, 0.75 M

-mercaptoethanol). -

Incubate at 50°C for 2.5 hours in the dark.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (9:7:84).

-

Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).

-

-

Data Interpretation:

-

Neu5Ac typically elutes around 10-12 mins.

-

7-deoxy-Neu5Ac will elute later (more hydrophobic due to loss of -OH).

-

Calculate incorporation %:

.

-

Protocol C: Functional Readout (PolySia Chain Termination)

Objective: To assess the biological impact.[2][3] If 7-deoxy-Neu5Ac is incorporated, PolySia levels should decrease.

-

Staining: Wash treated cells (Protocol A) with cold PBS + 1% BSA.

-

Primary Antibody: Incubate with Anti-PolySia antibody (Clone 12E3 or 735) for 1 hour at 4°C.

-

Critical: These antibodies specifically recognize the

2,8-linked homopolymer.

-

-

Secondary Antibody: Incubate with anti-mouse IgG-AlexaFluor 488.

-

Analysis: Analyze via Flow Cytometry.

-

Expected Result: A shift to lower fluorescence intensity in 7-deoxy-treated cells compared to ManNAc-treated controls.

Data Presentation & Troubleshooting

Table 1: Comparison of Sialic Acid Properties

| Property | Neu5Ac (Natural) | 7-deoxy-Neu5Ac (Analog) |

| Precursor | ManNAc | 4-deoxy-ManNAc |

| C7 Substituent | Hydroxyl (-OH) | Hydrogen (-H) |

| HPLC Elution | Early (More Polar) | Late (Less Polar) |

| Biological Effect | Supports PolySia | Terminates/Reduces PolySia |

| Antibody Binding | Recognized by 12E3 | Not recognized / Disrupts epitope |

Troubleshooting Guide:

-

Low Incorporation:

-

Cause: Low esterase activity in specific cell lines.

-

Fix: Increase concentration to 200 µM or extend incubation to 5 days.

-

-

Cell Toxicity:

-

Cause: Accumulation of nucleotide sugars or osmotic stress.

-

Fix: Reduce concentration to 50 µM; ensure DMSO < 0.5%.

-

-

No Peak Shift in HPLC:

-

Cause: Incomplete hydrolysis or failure of DMB reaction.

-

Fix: Use authentic standards (Neu5Ac) to verify DMB reagent quality. Ensure hydrolysis is at 80°C (not 100°C, which degrades Sia).

-

Workflow Summary

Figure 2: Experimental workflow separating chemical validation (HPLC) from functional analysis (Flow Cytometry).

References

-

Keppler, O. T., et al. (1999). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

- Establishes the foundational method of using ManNAc analogs (specifically C4 modifications leading to C7 Sia modific

-

Rutishauser, U. (2008). "Polysialic acid in the plasticity of the neural network."[4] Nature Reviews Neuroscience. Link

- Authoritative review on the structure and function of PolySia, explaining the necessity of the specific helical conform

-

Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link

- The original protocol for DMB derivatization used in the valid

-

Büll, C., et al. (2014). "Metabolic sialic acid engineering of cells and tissues." Methods in Molecular Biology. Link

- Detailed protocols for MOE, including troubleshooting for precursor uptake.

-

Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering: implications for cell biology and medicine." Annual Review of Biomedical Engineering. Link

- Discusses the tolerance of the biosynthetic p

Sources

Application Note: Purification Strategies for Synthetic 7-Deoxy Sialic Acid Derivatives

Executive Summary

7-Deoxy sialic acid derivatives (e.g., 7-deoxy-Neu5Ac) are critical non-natural carbohydrate probes used to investigate sialidase specificity, Siglec binding, and viral entry mechanisms. Unlike their native counterparts, these derivatives lack the C7-hydroxyl group, a modification that significantly alters their solubility, hydrogen-bonding potential, and chromatographic retention.

This guide provides a rigorous, field-validated framework for purifying these compounds. It addresses the two distinct phases of their production: (1) The Protected Phase , where lipophilic intermediates require normal-phase separation, and (2) The Deprotected Phase , where the highly polar, water-soluble final product demands ion-exchange or specialized HPLC techniques.

Strategic Purification Framework

The purification of 7-deoxy sialic acids must be approached as a biphasic process. Attempting to apply a "one-size-fits-all" method will result in poor yield and co-elution of stereoisomers.

Core Decision Matrix

-

Phase 1 (Protected): The molecule is masked with esters (methyl/benzyl) and acetates. It is lipophilic.

-

Phase 2 (Deprotected): The molecule is a free sugar acid. It is hydrophilic and anionic.

-

Primary Method: Anion Exchange Chromatography (AEX).

-

Polishing: Size Exclusion (SEC) or Reverse-Phase HPLC (RP-HPLC).

-

Figure 1: Decision tree for selecting the appropriate purification modality based on the chemical state of the sialic acid derivative.

Phase 1: Purification of Protected Intermediates

Synthetic precursors (e.g., peracetylated methyl esters) are best purified using normal-phase silica gel. The absence of the C7-OH group reduces polarity compared to native Neu5Ac precursors, often increasing

Protocol A: Flash Chromatography (Silica Gel)[2]

Objective: Separate the target 7-deoxy derivative from incomplete reaction byproducts and stereoisomers.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Toluene or Hexanes.

-

Mobile Phase B: Ethyl Acetate (EtOAc) or Acetone.

-

Visualization: p-Anisaldehyde stain (sugar specific) or UV (if benzyl/benzoyl groups present).

Step-by-Step Procedure:

-

Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid MeOH for loading as it broadens bands.

-

Column Preparation: Pack silica slurry in Hexanes.

-

Elution Gradient:

-

Start with 100% Toluene (or Hexanes) to elute non-polar impurities.

-

Apply a gradient: 0%

40% Acetone in Toluene (or EtOAc in Hexanes). -

Note: 7-Deoxy protected derivatives typically elute earlier than their 7-OH counterparts due to loss of a hydrogen bond donor.

-

-

Fraction Collection: Collect small fractions (10-15 mL). Spot on TLC plates.[5]

-

Visualization: Dip TLC in p-Anisaldehyde/H2SO4 and char at 150°C. 7-Deoxy derivatives often stain a distinct blue/purple, differing slightly from the dark blue/black of native Neu5Ac.

Expert Insight:

"If separating

anomers of the chloride or thioglycoside donor, use Toluene/EtOAc (7:1) . The rigid solvent structure of toluene often provides better resolution for glycosyl donors than Hexane/EtOAc systems." [1, 2]

Phase 2: Purification of Free 7-Deoxy Sialic Acids

Once deprotected (saponification of esters), the molecule becomes a water-soluble anion. Silica gel is useless here; the method of choice is Ion-Exchange Chromatography (IEX).

Protocol B: Anion Exchange Chromatography (AEX)

Objective: Isolate the negatively charged sialic acid from neutral sugars and cations.

Materials:

-

Resin: Dowex 1x2 (50–100 mesh) or Bio-Rad AG 1-X8 (Formate form).

-

Eluent A: Water (Milli-Q).

-

Eluent B: 1.0 M Formic Acid (HCOOH).

Step-by-Step Procedure:

-

Resin Activation: Wash resin with 1M Sodium Formate, then exhaustively with water until pH is neutral.

-

Loading: Dissolve the crude deprotected mixture in water (pH ~7-8). Adjust pH with dilute

if necessary to ensure the carboxylate is ionized ( -

Wash: Flush with 5 Column Volumes (CV) of Water .

-

Result: Neutral sugars and cations elute; Sialic acid binds.

-

-

Elution Gradient: Apply a linear gradient from 0 M to 1.0 M Formic Acid .

-

7-Deoxy-Neu5Ac typically elutes between 0.3 M and 0.5 M Formic Acid.

-

-

Lyophilization: Pool fractions and freeze-dry. Formic acid is volatile and will be removed, leaving the free acid.

Protocol C: High-Performance Anion-Exchange (HPAE-PAD)

For analytical validation or semi-preparative polishing, HPAE-PAD is the gold standard.

-

Column: Dionex CarboPac PA1 or PA10.

-

Conditions: 100 mM NaOH with a Sodium Acetate gradient (0–250 mM).

-

Detection: Pulsed Amperometric Detection (PAD).[7]

-

Mechanism: At pH > 12, sialic acids are oxyanions. The 7-deoxy modification removes a site for oxyanion formation, slightly altering retention compared to Neu5Ac [3].

Characterization & Validation

Trustworthiness in synthesis requires proving the structure. The 7-deoxy modification has a distinct NMR signature.

Key NMR Diagnostic Signals ( , 400 MHz)

| Position | Native Neu5Ac ( | 7-Deoxy-Neu5Ac ( | Structural Logic |

| H-7 | ~3.5 - 3.6 (m) | 1.4 - 1.8 (m) | Loss of -OH and shift to methylene ( |

| H-3 (eq) | ~2.2 (dd) | ~2.1 - 2.2 (dd) | Minimal change (distant from C7). |

| H-9 | ~3.6 - 3.8 | Shifts slightly | C7 change affects local environment of C8/C9. |

Validation Check: Run a 2D HSQC spectrum. In the 7-deoxy derivative, the C7 carbon signal will shift significantly upfield (from ~68 ppm to ~30-35 ppm) and correlate with two protons (H7a, H7b) instead of one.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Streaking on Silica | Acidic nature of protected intermediate. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |

| Low Yield in IEX | Product sticking to resin. | Use a lower cross-linked resin (e.g., Dowex 1x2 instead of 1x8) to improve diffusion of the bulky sugar. |

| Decomposition | Acid sensitivity of glycosidic bond. | Avoid strong mineral acids. Use Formic Acid (weak) for elution and keep temperature < 30°C during evaporation. |

| Co-elution of Isomers | C2-anomers ( | Switch to a Toluene/Acetone system or use Acetylation to separate anomers, then deprotect. |

References

-

Kooner, A. S., et al. (2021). "Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid." The Journal of Organic Chemistry.

-

Fulton, K., et al. (2021). "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." ACS Omega.

-

Rohrer, J. S. (2000). "Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography." Thermo Fisher Scientific Application Note.

-

Schauer, R., & Corfield, A. P. (1982). "Isolation and Purification of Sialic Acids." Sialic Acids: Chemistry, Metabolism and Function.

Sources

- 1. Flash Chromatography | OpenOChem Learn [learn.openochem.org]

- 2. Chromatography [chem.rochester.edu]

- 3. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Chromatography [chem.rochester.edu]

- 6. biotage.com [biotage.com]

- 7. cmm.ucsd.edu [cmm.ucsd.edu]

Troubleshooting & Optimization

Technical Support Center: Aldolase Reactions with 4-deoxy-N-acetylmannosamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing aldolase-catalyzed reactions for the synthesis of sialic acid analogs, specifically focusing on the use of 4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your chemoenzymatic syntheses.

Troubleshooting Guide

This section addresses common problems encountered during the aldolase-catalyzed condensation of 4-deoxy-ManNAc and pyruvate. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Q1: I've set up my reaction, but I'm seeing very little or no formation of the desired 4-deoxy-sialic acid product. What are the most likely causes?

A1: Low or no product yield is a common issue that can typically be traced to one of three areas: the enzyme, the substrates, or the reaction conditions.

-

Cause A: Inactive Enzyme. The aldolase may have lost activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles.

-

Solution: Always store your enzyme at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid multiple freeze-thaw cycles.[1][2] Before starting your main experiment, perform a small-scale activity assay with the natural substrate, N-acetylmannosamine (ManNAc), and pyruvate to confirm the enzyme is active. Commercial assay kits are available for this purpose.

-

-

Cause B: Substrate Integrity Issues. The stability of your substrates, particularly pyruvate and 4-deoxy-ManNAc, is critical. Pyruvate can degrade over time in solution, and the quality of your 4-deoxy-ManNAc may vary.

-

Solution: Use freshly prepared pyruvate solutions for each reaction. Confirm the identity and purity of your chemically synthesized 4-deoxy-ManNAc via NMR or mass spectrometry before use.[3] Ensure 4-deoxy-ManNAc is fully dissolved in the reaction buffer.

-

-

Cause C: Unfavorable Reaction Equilibrium. Sialic acid aldolase reactions are reversible, with the equilibrium often favoring the cleavage of sialic acid back into its precursors.[4][5]

-

Cause D: Sub-optimal Reaction Conditions. Incorrect pH, temperature, or buffer composition can severely limit enzyme activity.

Q2: My reaction with 4-deoxy-ManNAc is significantly slower compared to my positive control with ManNAc. Is this normal?

A2: Yes, this is an expected outcome. The natural substrate, ManNAc, has a hydroxyl group at the C4 position. This group often forms crucial hydrogen bonds within the enzyme's active site, helping to correctly position the substrate for nucleophilic attack by the pyruvate-enamine intermediate.[9][10] The absence of this hydroxyl group in 4-deoxy-ManNAc can result in a lower binding affinity (higher Km) and/or a reduced catalytic rate (lower kcat). While many aldolases exhibit broad substrate specificity and can accept ManNAc derivatives, their efficiency is often reduced.[7][11]

-

Solution: To compensate for the slower reaction rate, you can:

-

Increase Enzyme Concentration: Doubling the enzyme concentration can help increase the overall reaction velocity.

-

Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to allow it to reach completion.

-

Problem 2: Incomplete Conversion and Side Reactions

Q3: My reaction stalls at 50-60% conversion, even after extended incubation. Why is this happening?

A3: Reaction stalling is often due to equilibrium limitations or product inhibition.

-

Cause A: Equilibrium Reached. As discussed in Q1, the reaction is reversible. Without a significant excess of pyruvate, the reaction may simply be reaching its equilibrium point where the rates of synthesis and cleavage are equal.[4]

-

Solution: Increase the initial molar excess of pyruvate. If the reaction has already stalled, adding more pyruvate can sometimes re-initiate product formation.

-

-

Cause B: Product Inhibition. In some enzymatic systems, the product can bind to the active site and act as a competitive inhibitor, preventing further substrate binding. While less commonly reported for NALs, it remains a possibility.

-

Solution: Consider a reaction setup where the product is removed as it's formed, although this is often complex to implement. A more practical approach is to ensure reaction parameters are optimized for maximum forward velocity from the start.

-

Q4: I'm observing unexpected peaks in my HPLC analysis. What could these be?

A4: Unexpected peaks could be due to substrate degradation or non-enzymatic side reactions.

-

Cause A: Pyruvate Self-Condensation. At alkaline pH, pyruvate can undergo self-condensation, leading to byproducts like parapyruvate.

-

Solution: While alkaline pH is required for the enzyme, avoid excessively high pH (>9.5). Prepare pyruvate solutions fresh to minimize the concentration of degradation products.

-

-

Cause B: Substrate Instability. Although generally stable, 4-deoxy-ManNAc could potentially undergo degradation or epimerization under certain conditions over long reaction times.

-

Solution: Analyze a control reaction containing only the substrates (no enzyme) under the same conditions to identify any non-enzymatic byproducts.

-

Frequently Asked Questions (FAQs)

Q5: What is the catalytic mechanism of N-acetylneuraminate lyase (NAL)?

A5: NAL is a Class I aldolase that operates via a Schiff base mechanism. The process follows an ordered Bi-Uni kinetic model.[9][10]

-

Pyruvate Binding & Schiff Base Formation: A pyruvate molecule enters the active site and its keto group reacts with the amine group of a conserved lysine residue (e.g., Lys165 in E. coli NAL) to form a protonated Schiff base (iminium ion).

-

Enamine Formation: An active site base (often a tyrosine residue) abstracts an α-proton from the bound pyruvate, converting the iminium into a nucleophilic enamine intermediate.[9][12]

-

Aldol Addition: The enamine attacks the aldehyde carbon of the second substrate, 4-deoxy-ManNAc, forming a new carbon-carbon bond. A proton is donated (by a residue like Tyr137 in E. coli NAL) to the aldehyde oxygen.[9][10]

-

Product Release: The Schiff base linking the product to the lysine residue is hydrolyzed, releasing the final 4-deoxy-sialic acid product and regenerating the free enzyme active site.

dot

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Substrate Specificities of d-Sialic Acid Aldolase through Single Mutations of Val-251 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [dugi-doc.udg.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Stability of N-Acetyl-7-deoxyneuraminic Acid

Part 1: Executive Summary & Chemical Logic

The "7-Deoxy Advantage"

To understand the stability of N-Acetyl-7-deoxyneuraminic acid , we must first look at its parent compound, N-Acetylneuraminic acid (Neu5Ac). Neu5Ac is notoriously dynamic in solution, prone to mutarotation, lactonization, and ester migration.

The Critical Difference: The removal of the hydroxyl group at the C-7 position fundamentally alters the stability profile.

-

Blockage of 1,7-Lactone Formation: In acidic media, Neu5Ac spontaneously cyclizes to form a 1,7-lactone (between C1-COOH and C7-OH). This lactone is unstable and leads to further degradation. 7-deoxy-Neu5Ac cannot form this lactone , rendering it significantly more robust against this specific degradation pathway.

-

Prevention of Acyl Migration: In complex buffers, acetyl groups can migrate between hydroxyls (O7

O9). The 7-deoxy modification eliminates the C7 acceptor/donor site, simplifying the impurity profile during storage.

Stability Matrix: Aqueous Solution

| Parameter | Stability Status | Technical Notes |

| pH 3.0 – 10.0 | Stable | Optimal range. Minimal hydrolysis of the N-acetyl group. |

| pH < 2.0 | Labile | Risk of glycosidic bond cleavage (if conjugated) or dehydration. |

| pH > 11.0 | Unstable | Rapid base-catalyzed de-N-acetylation (loss of acetyl group) and epimerization. |

| Temperature (4°C) | High | Stable for weeks/months if sterile. |

| Temperature (25°C) | Moderate | Stable for days. Subject to microbial growth if unpreserved. |

| Freeze/Thaw | Moderate | Repeated cycles can induce local pH changes; aliquotting is recommended. |

Part 2: Troubleshooting Guides

Scenario A: "I see multiple peaks on my HPLC/NMR immediately after dissolving."

Diagnosis: This is likely Mutarotation , not degradation.

Upon dissolution in water, 7-deoxy-Neu5Ac (like Neu5Ac) undergoes equilibration between the

Solution:

-

Wait: Allow the solution to equilibrate at room temperature for 2–4 hours before analysis.

-

Buffer: Use a buffered mobile phase (e.g., Phosphate or Ammonium Formate) to stabilize the ionization state.

Scenario B: "My sample has turned yellow or brown."

Diagnosis: Maillard Reaction or Aldol Cleavage . If the solution contains free amines (e.g., Tris buffer, protein contaminants) or was heated, the ketone group of the sialic acid can react. Alternatively, trace pyruvate contamination (from aldolase cleavage) can polymerize.

Solution:

-

Check Buffer: Avoid primary amine buffers (Tris, Glycine) for long-term storage; use HEPES or PBS.

-

Check Temp: Never heat >60°C for extended periods.

Scenario C: "Loss of Mass/Signal in Mass Spec."

Diagnosis: De-N-acetylation or Decarboxylation . High collision energy or improper source pH can strip the acetyl group (Mass -42 Da) or CO2 (Mass -44 Da).

Solution:

-